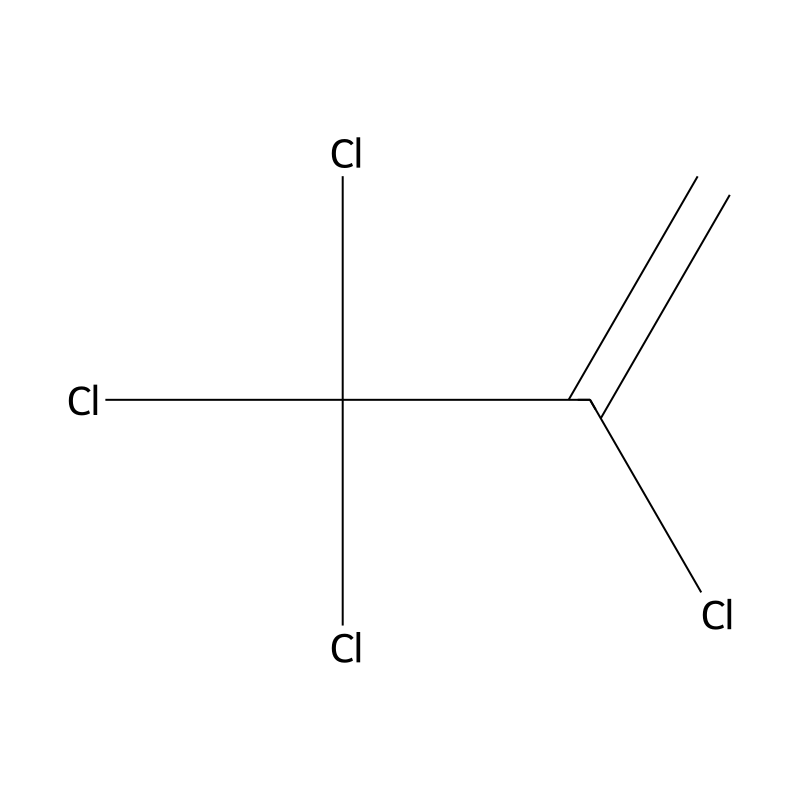

1-Propene, 2,3,3,3-tetrachloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Propene, 2,3,3,3-tetrachloro- is an organic compound with the molecular formula CHCl. It appears as a colorless liquid and is characterized by its high density and a boiling point of approximately 141.38°C . The compound is notable for its unique chlorination pattern, which contributes to its distinct chemical and physical properties. Its systematic name reflects the presence of four chlorine atoms attached to the propene backbone, specifically at the 2, 3, and terminal carbon positions.

- Oxidation: This compound can be oxidized to yield various chlorinated products. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions that lead to the formation of less chlorinated derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

- Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Typical reagents for these reactions include sodium hydroxide and ammonia.

The major products of these reactions often include different chlorinated propene derivatives that find applications across various industrial processes .

Research indicates that 1-Propene, 2,3,3,3-tetrachloro- interacts with biological systems in significant ways. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets depend on the context of its use in research or industry. Studies have shown that chlorinated compounds can exhibit cytotoxicity and potential mutagenic effects, necessitating careful handling and assessment in biological applications .

The synthesis of 1-Propene, 2,3,3,3-tetrachloro- typically involves:

- Chlorination of Propene: This process begins with the addition of chlorine to the double bond of propene to form 1,2-dichloropropane. Further chlorination leads to the formation of 1,1,2,3-tetrachloropropane. Dehydrochlorination of this intermediate yields 1-Propene, 2,3,3,3-tetrachloro-.

- Industrial Production: In an industrial setting, continuous processes are employed for production. This often involves catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase .

1-Propene, 2,3,3,3-tetrachloro- has several important applications:

- Chemical Reagent: It serves as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

- Industrial Uses: The compound is utilized in manufacturing heat transfer compositions, aerosol propellants, foaming agents, and solvents.

- Research

Interaction studies involving 1-Propene, 2,3,3,3-tetrachloro- focus on its biochemical pathways and molecular targets. These studies have shown that the compound can affect enzyme activity and cellular processes through various mechanisms. Understanding these interactions is crucial for assessing both its potential therapeutic applications and safety risks associated with exposure .

Several compounds share structural similarities with 1-Propene, 2,3,3,3-tetrachloro-, each differing in their chlorination patterns:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,1,3,3-Tetrachloropropane | CHCl | Chlorine atoms at different positions |

| 1,1,2,3-Tetrachloropropene | CHCl | Variation in chlorination leading to different reactivity |

| 1-Chloro-2-propyl chloride | CHCl | Different alkyl chain structure |

Uniqueness: The uniqueness of 1-Propene, 2,3,3,3-tetrachloro- lies in its specific chlorination pattern which imparts distinct chemical properties such as stability and reactivity. These characteristics make it particularly valuable for various industrial applications compared to its analogs .